molecular formula C15H14ClNO B501510 N-(4-chlorophenyl)-4-ethylbenzamide CAS No. 565159-85-5

N-(4-chlorophenyl)-4-ethylbenzamide

Cat. No.: B501510
CAS No.: 565159-85-5
M. Wt: 259.73g/mol
InChI Key: BXSXOAYAZVWBJC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-ethylbenzamide is a chemical compound with the molecular formula C15H14ClNO and a molecular weight of approximately 259.73 g/mol. It belongs to the benzamide class of compounds, which have been identified in scientific literature as possessing significant biological potential. Benzamide derivatives are a subject of high interest in medicinal chemistry and neuroscience research, particularly in the investigation of targets for neurodegenerative diseases . Structurally related compounds have demonstrated potent inhibitory activity against the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease research . Some benzamide-based inhibitors have shown superior in vitro efficacy to established therapeutics, making this chemotype a valuable scaffold for developing novel pharmacological tools . The mechanism of action for such compounds often involves targeted interactions with the enzyme's active site, facilitated by hydrogen bonding and pi-stacking interactions with key amino acid residues . This compound is intended for research applications only, including but not limited to in vitro assay development, structure-activity relationship (SAR) studies in medicinal chemistry, and as a building block for the synthesis of more complex molecules. It is supplied as a high-purity solid. Handling Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

565159-85-5

Molecular Formula

C15H14ClNO

Molecular Weight

259.73g/mol

IUPAC Name

N-(4-chlorophenyl)-4-ethylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18)

InChI Key

BXSXOAYAZVWBJC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Insecticidal Activity:
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Replacing the ethyl group with methoxy and methyl substituents shifts the compound’s application toward fluorescence studies rather than pesticidal use. The absence of ethyl may reduce lipophilicity, impacting membrane penetration in insects.
  • Pyridine/Thieno[2,3-b]pyridine Derivatives (): Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide exhibit superior insecticidal activity against cowpea aphid (IC₅₀ < acetamiprid) due to heterocyclic moieties enhancing target binding. The ethyl group in N-(4-chlorophenyl)-4-ethylbenzamide may offer moderate activity but lacks the conjugated systems critical for high potency .
Enzyme Inhibition:
  • 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides (): These derivatives show α-glucosidase/α-amylase inhibition (e.g., Compound 5o, IC₅₀ = 7.24 µM for α-glucosidase). The sulfamoyl and nitro groups enhance electron-withdrawing effects, improving enzyme interaction compared to the simpler ethyl substitution in the target compound .

Halogen Substitution Trends

  • N-(4-Halophenyl)maleimides (): Halogens (F, Cl, Br, I) at the para position on phenyl maleimides show minimal variation in monoacylglycerol lipase (MGL) inhibition (IC₅₀: 4.34–7.24 µM). This suggests the 4-chloro group in this compound may suffice for target binding, though the ethyl group’s steric effects could modulate activity .

Preparation Methods

Reaction Protocol

  • Acid Chloride Synthesis : 4-Ethylbenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 40–60°C for 2–4 hours, yielding 4-ethylbenzoyl chloride.

  • Amine Coupling : The acid chloride is added dropwise to a chilled (0–5°C) aqueous solution of 4-chloroaniline and sodium hydroxide (NaOH). The mixture is stirred vigorously for 1–2 hours, maintaining pH 9–10 to prevent hydrolysis.

Performance Metrics

  • Yield : 85–90.9% after recrystallization from ethanol-water.

  • Purity : >98% (HPLC) when using distilled acid chloride and freshly prepared amine solution.

  • Side Products : <5% 4,4'-dichlorodiphenyl sulfone (from sulfonic acid impurities).

EDCl/HOBt System

Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enable direct coupling of 4-ethylbenzoic acid and 4-chloroaniline in dimethylformamide (DMF) at 25°C. This method avoids acid chloride handling but requires stringent moisture control.

Conditions :

  • Molar ratio (acid:amine:EDCl:HOBt) = 1:1.2:1.5:1.5

  • Reaction time: 12–16 hours

  • Yield: 78–82%

TBAI-Catalyzed Alkylation

Tetrabutylammonium iodide (20 mol%) with K₃PO₄ in acetonitrile at 80°C accelerates amidation via halogen exchange (Table 1).

EntryBaseSolventTime (h)Yield (%)
1K₃PO₄CH₃CN1654
2Cs₂CO₃EA3651
3K₂CO₃EA1642

Biphasic Reaction Optimization

Using Aliquat 336 (methyltrioctylammonium chloride) as a phase-transfer catalyst, 4-ethylbenzoic acid and 4-chloroaniline react in a toluene-water system with NaOH (40% w/v).

Key Parameters :

  • Temperature: 60–70°C

  • Catalyst loading: 5 mol%

  • Yield: 88% with 99% selectivity

Lipase-Catalyzed Amidation

Immobilized Candida antarctica lipase B (CAL-B) in tert-butanol facilitates solvent-free amidation at 50°C, though yields remain modest (45–50%).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 15–20 minutes but risks thermal decomposition of the amide product.

Industrial-Scale Production and Challenges

Waste Minimization Strategies

The patent EP0115328B1 emphasizes a wastewater-free process by recycling byproducts like 4,4'-dichlorodiphenyl sulfone into subsequent batches. Alkali metal sulfite solutions neutralize excess acid chlorides, generating reusable sulfinates.

Purification Techniques

  • Crystallization : Ethanol-water (7:3 v/v) achieves 98% recovery.

  • Distillation : Vacuum distillation (0.1 mmHg, 150°C) isolates high-purity amide from ester byproducts.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for N-(4-Chlorophenyl)-4-ethylbenzamide Synthesis

MethodYield (%)Purity (%)ScalabilityCost Index
Schotten-Baumann90.998HighLow
EDCl/HOBt8295ModerateHigh
Phase-Transfer Catalysis8899HighModerate
Enzymatic5090LowVery High

Q & A

Basic: What are the optimal synthetic routes for N-(4-chlorophenyl)-4-ethylbenzamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves coupling 4-chloroaniline with a substituted benzoyl chloride derivative. For analogous compounds (e.g., IMB-0523), alkylation of 3-amino-4-methoxybenzoic acid with dimethyl sulfate precedes condensation with 4-chloroaniline using N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) as coupling agents . Key steps:

  • Recrystallization from ethyl acetate for purity (98.5% confirmed via HPLC) .
  • Structural validation via 1^1H/13^{13}C NMR (e.g., δ 10.10 ppm for amide proton, 3.86 ppm for methoxy group) and HRMS (m/z 291.0894 [M+H]+^+) .

Advanced: How does this compound modulate APOBEC3G (A3G) to inhibit HBV replication?

Methodological Answer:
Mechanistic studies in HepG2.2.15 cells show that derivatives like IMB-0523 increase intracellular A3G levels via Western blot analysis (anti-A3G antibody, Abcam), correlating with reduced HBV DNA (quantitative PCR, IC50_{50} = 1.2–2.8 μM) . A3G inhibits viral reverse transcription in a deaminase-independent manner, even against drug-resistant strains (e.g., entecavir-resistant HBV) .

Basic: What in vitro assays are used to evaluate anti-HBV activity?

Methodological Answer:

  • Cell lines : HepG2.2.15 (wild-type HBV) and HepG2.A64 (drug-resistant HBV) .
  • MTT assay : Cell viability assessment after 6-day treatment (IC50_{50} values calculated relative to mock controls) .
  • HBV DNA quantification : qPCR with TransStart Tip Green SuperMix (detection limit: 102^2 copies/mL) .

Advanced: How does this compound overcome drug-resistant HBV strains?

Methodological Answer:
In HepG2.A64 cells (resistant to 3TC and ETV), derivatives exhibit IC50_{50} values comparable to wild-type strains (1.5–3.0 μM vs. 1.2–2.8 μM), suggesting a host-targeted mechanism (A3G upregulation) distinct from nucleos(t)ide analogs . Resistance profiling requires parallel testing in isogenic cell lines and sequencing of viral polymerase mutations .

Basic: What preclinical toxicity and pharmacokinetic (PK) data exist?

Methodological Answer:

  • Acute toxicity : LD50_{50} in mice = 385 mg/kg (intraperitoneal), with no significant weight loss at 228 mg/kg .
  • PK in rats : Half-life (t1/2t_{1/2}) = 4.2 hrs, bioavailability = 32% (oral), optimized via PEGylation or lipid nanoparticles .

Advanced: How do in vivo DHBV models validate anti-HBV efficacy?

Methodological Answer:
In DHBV-infected ducks, oral administration (50 mg/kg BID for 14 days) reduces serum viral load by 2.5 log10_{10} (vs. 1.8 log10_{10} for 3TC). Rebound post-treatment (day P3) is monitored to assess sustained efficacy . Ethical approval under ABSL-2 conditions is mandatory .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:
Discrepancies arise from metabolic instability or poor tissue penetration. Solutions:

  • Metabolic profiling : Liver microsome assays (CYP450 inhibition/induction).
  • Formulation optimization : Use of cyclodextrins or liposomes to enhance solubility (e.g., 85:15 methanol/water mobile phase in HPLC) .

Advanced: What structure-activity relationships (SAR) guide derivative design?

Methodological Answer:
Key SAR findings from N-phenylbenzamide analogs:

  • Methoxy groups at position 4 enhance A3G binding (ΔΔG = -3.2 kcal/mol via docking studies).
  • Chlorophenyl substitution improves metabolic stability (t1/2_{1/2} > 4 hrs vs. <1 hr for non-halogenated analogs) .

Basic: How to ensure compound stability during storage and assays?

Methodological Answer:

  • Storage : -20°C in anhydrous DMSO (stock solutions stable for 6 months).
  • Degradation testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What cross-species considerations apply in HBV research?

Methodological Answer:
DHBV models lack cccDNA persistence seen in human HBV. Validate findings with primary human hepatocytes or humanized mice. A3G activity is conserved across species, but drug metabolism varies (e.g., cytochrome P450 isoforms in ducks vs. humans) .

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